molecular formula C23H29FN2O3S B11342634 1-[(4-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11342634
M. Wt: 432.6 g/mol
InChI Key: XGLONJMPQUKJNZ-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a fluorophenyl group, and a methanesulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C23H29FN2O3S

Molecular Weight

432.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S/c1-16(2)21-6-4-5-17(3)22(21)25-23(27)19-11-13-26(14-12-19)30(28,29)15-18-7-9-20(24)10-8-18/h4-10,16,19H,11-15H2,1-3H3,(H,25,27)

InChI Key

XGLONJMPQUKJNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorophenyl group.

    Sulfonylation reactions: to attach the methanesulfonyl group.

    Amidation reactions: to form the piperidine-4-carboxamide core.

Industrial Production Methods

Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: to accelerate reaction rates.

    Controlled temperatures and pressures: to maintain reaction efficiency.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted aromatic compounds: From substitution reactions.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to receptors: Modulating their activity and influencing cellular responses.

    Inhibit enzymes: Affecting metabolic pathways and biochemical processes.

    Alter signal transduction: Impacting cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE: shares similarities with other sulfonyl-containing piperidine derivatives.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups may exhibit comparable chemical properties.

Uniqueness

    Structural complexity: The combination of fluorophenyl, methanesulfonyl, and piperidine groups makes this compound unique.

    Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility.

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